molecular formula C21H26N4O3 B119919 (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine CAS No. 151539-41-2

(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine

Cat. No. B119919
M. Wt: 382.5 g/mol
InChI Key: GPWZJPXOLYCQRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine, also known as E-ES-DPX, is a xanthine derivative that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of adenosine A2A receptors, which are widely distributed in the central nervous system and play important roles in various physiological and pathological processes.

Mechanism Of Action

(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine selectively blocks the adenosine A2A receptors, which are G protein-coupled receptors that are coupled to the stimulatory G protein (Gs). Activation of A2A receptors by adenosine or other agonists leads to the activation of adenylate cyclase and the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors. By blocking A2A receptors, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine inhibits the cAMP/PKA signaling pathway and modulates various cellular functions.

Biochemical And Physiological Effects

(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been shown to have various biochemical and physiological effects depending on the tissue and the experimental conditions. In the brain, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce neuroinflammation, enhance neuroprotection, and improve cognitive function. In the cardiovascular system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce blood pressure, inhibit platelet aggregation, and improve endothelial function. In the immune system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can modulate cytokine production, inhibit T cell activation, and enhance regulatory T cell function. In the gastrointestinal system, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can reduce gastric acid secretion, inhibit intestinal motility, and improve intestinal inflammation.

Advantages And Limitations For Lab Experiments

(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has several advantages for lab experiments. First, it is a selective antagonist of A2A receptors, which allows for specific manipulation of this receptor subtype without affecting other adenosine receptors or other signaling pathways. Second, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has good solubility in water and other common solvents, which facilitates its use in various experimental systems. Third, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has low toxicity and is well-tolerated by animals and humans. However, there are also some limitations of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine. For example, its effects may vary depending on the experimental conditions, the animal species, and the route of administration. Moreover, its long-term safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the research on (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine. First, more studies are needed to elucidate the molecular mechanisms underlying the effects of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine on various cellular functions. Second, the potential therapeutic applications of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine in various diseases need to be further explored in preclinical and clinical studies. Third, the development of new derivatives of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Fourth, the combination of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine with other drugs or therapies may lead to synergistic effects and better outcomes. Fifth, the use of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine in non-neuronal cells and tissues may reveal novel functions of A2A receptors in different physiological systems. Overall, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine is a promising compound for scientific research with potential applications in various fields of biomedical research.

Synthesis Methods

(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine can be synthesized by reacting 8-bromo-1,3-dipropylxanthine with 4-ethoxystyrylboronic acid in the presence of a palladium catalyst. This method has been optimized to achieve high yields and purity of the final product. The chemical structure of (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been confirmed by various spectroscopic techniques, including NMR, IR, and mass spectrometry.

Scientific Research Applications

(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been widely used in scientific research to investigate the role of adenosine A2A receptors in various physiological and pathological processes. For example, (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has been used to study the effects of A2A receptor blockade on neuroinflammation, neurodegeneration, and cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and stroke. (E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine has also been used to investigate the role of A2A receptors in regulating the cardiovascular system, the immune system, and the gastrointestinal system.

properties

CAS RN

151539-41-2

Product Name

(E)-8-(4-Ethoxystyryl)-1,3-dipropylxanthine

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

8-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C21H26N4O3/c1-4-13-24-19-18(20(26)25(14-5-2)21(24)27)22-17(23-19)12-9-15-7-10-16(11-8-15)28-6-3/h7-12H,4-6,13-14H2,1-3H3,(H,22,23)/b12-9+

InChI Key

GPWZJPXOLYCQRF-UHFFFAOYSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC=C(C=C3)OCC

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC=C(C=C3)OCC

synonyms

(E)-1,3-Dipropyl-8-(2-(4-ethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2 ,6-dione

Origin of Product

United States

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